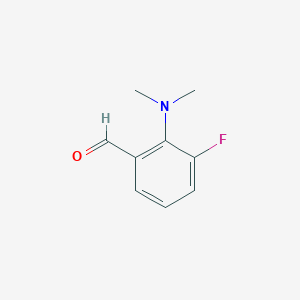
2-Fluoro-3-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-iodobenzamide is an organic compound with the molecular formula C7H5FINO It is a derivative of benzamide, where the benzene ring is substituted with both fluorine and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodobenzamide typically involves the introduction of fluorine and iodine substituents onto a benzamide core. One common method involves the halogenation of a precursor benzamide compound. For instance, starting with 2-fluorobenzamide, iodination can be achieved using iodine and an oxidizing agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the iodine atom.
Hydride Donors: Such as sodium borohydride for reduction reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with a boronic acid derivative would yield a biaryl compound .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-iodobenzamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-iodobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-iodobenzamide
- 3-Fluoro-2-iodobenzamide
- 2-Fluoro-5-iodobenzamide
Uniqueness
2-Fluoro-3-iodobenzamide is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other isomers .
Eigenschaften
Molekularformel |
C7H5FINO |
|---|---|
Molekulargewicht |
265.02 g/mol |
IUPAC-Name |
2-fluoro-3-iodobenzamide |
InChI |
InChI=1S/C7H5FINO/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H2,10,11) |
InChI-Schlüssel |
FJOWTYUFPOYQIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13003908.png)

![[2-(Azetidin-3-yloxy)ethyl]diethylamine](/img/structure/B13003929.png)


![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B13003945.png)

![(2Z)-1-ethyl-2-[(2E,4E)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole;iodide](/img/structure/B13003956.png)



